molecular formula C15H17N3O4S B2884165 (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 468766-51-0

(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2884165
CAS No.: 468766-51-0
M. Wt: 335.38
InChI Key: BZQKEJXNLCMGKP-AATRIKPKSA-N
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Description

The compound (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide features a conjugated α,β-unsaturated amide (propenamide) backbone linked to a 5-methyl-1,3,4-thiadiazole moiety and a 3,4,5-trimethoxyphenyl group. The E-configuration of the double bond is critical for maintaining planarity, which enhances interactions with biological targets such as tubulin or kinases .

Properties

IUPAC Name

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-17-18-15(23-9)16-13(19)6-5-10-7-11(20-2)14(22-4)12(8-10)21-3/h5-8H,1-4H3,(H,16,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQKEJXNLCMGKP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a derivative of the thiadiazole family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N4_{4}O3_{3}S
  • Molecular Weight : 306.39 g/mol

This compound features a thiadiazole ring which is associated with various biological activities due to its ability to interact with biological targets.

Anticancer Activity

  • Mechanisms of Action
    The anticancer properties of thiadiazole derivatives have been attributed to several mechanisms:
    • Inhibition of DNA and RNA synthesis without affecting protein synthesis .
    • Targeting key kinases involved in tumorigenesis .
    • Induction of apoptosis in cancer cells via cell cycle arrest .
  • Case Studies
    • A study evaluated the cytotoxic effects against various human cancer cell lines. The compound exhibited significant inhibition against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50_{50} values of 0.28 and 0.52 μg/mL, respectively .
    • Another research highlighted that compounds similar to this derivative showed growth inhibition in HCT116 (human colon cancer) and H460 (lung cancer) cell lines with GI50_{50} values ranging from 3.29 to 10 μg/mL .
Cell LineIC50_{50} Value (μg/mL)Mechanism of Action
MCF-70.28Apoptosis induction
A5490.52Cell cycle arrest
HCT1163.29DNA synthesis inhibition
H46010Targeting kinases

Antimicrobial Activity

  • Antibacterial Properties
    Thiadiazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria:
    • The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin .
  • Antifungal Properties
    The compound also exhibited antifungal activity against strains such as Aspergillus niger and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .

Cytotoxic Properties

The cytotoxic effects of this compound were assessed using various human cell lines:

  • The derivatives showed a concentration-dependent inhibition of cell growth across multiple tumor types.
  • Notably, certain derivatives were effective in inducing apoptosis without causing cell cycle arrest, highlighting their selective toxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Research Findings and Data Tables

Antiproliferative Activity of Selected Analogs

Compound Cell Line (IC₅₀/GI₅₀) Reference
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide MCF-7: 15.28 mg/ml, A549: 12.7 mg/ml
Quinazoline derivative C () Mean GI₅₀ = 3.16 µM

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility
Target Compound 389.51 g/mol ~3.2 Moderate (DMSO)
STK807035 () 471.56 g/mol ~4.1 Low (DMSO)
590399-48-7 () 389.35 g/mol ~2.8 High (aqueous)

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